molecular formula C14H10Br2O2 B1604015 2,4'-Dibromo-5-methoxybenzophenone CAS No. 890098-03-0

2,4'-Dibromo-5-methoxybenzophenone

Cat. No. B1604015
M. Wt: 370.03 g/mol
InChI Key: WYMWNCNJFBYKKQ-UHFFFAOYSA-N
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Description

2,4'-Dibromo-5-methoxybenzophenone, or 2,4'-DBMP, is a benzophenone derivative that has been used for a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. As a result of its various properties, 2,4'-DBMP has been used in a number of research projects, including those involving the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drug therapies.

Scientific Research Applications

  • Nonlinear Optical Applications

    • Field : Materials Science
    • Application : The organic 2,4-dihydroxybenzophenone single crystals were grown for nonlinear optical applications .
    • Method : The crystals were grown by the slow evaporation solution growth technique. Single crystal X-ray diffraction (XRD) and powder XRD studies were used to identify the crystal system .
    • Results : The UV–Vis studies show that the cut-off wavelength is observed around 398 nm, and various linear optical parameters were calculated. Nonlinear optical properties were investigated using the Z-scan technique with two different laser sources .
  • UV Protection

    • Field : Polymer Research
    • Application : The synthesis and characteristics of polyurethane elastomers that include in the main polymer chain various amounts of 2,2′-dihydroxy-4-methoxybenzophenone, an organic sunscreen compound .
    • Method : The structure and bonding of the different functional groups were evaluated by Fourier transform infrared spectroscopy. The thermal properties of the polyurethane films were investigated by thermogravimetric analysis in air atmosphere .
    • Results : The results showed that the increase of the 2,2′-dihydroxy-4-methoxybenzophenone amount incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue .

properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMWNCNJFBYKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641440
Record name (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dibromo-5-methoxybenzophenone

CAS RN

890098-03-0
Record name (2-Bromo-5-methoxyphenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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